molecular formula C9H14N2O2S B2641554 1-(2-Methoxyethyl)-3-(thiophen-3-ylmethyl)urea CAS No. 1209615-52-0

1-(2-Methoxyethyl)-3-(thiophen-3-ylmethyl)urea

Cat. No.: B2641554
CAS No.: 1209615-52-0
M. Wt: 214.28
InChI Key: AFMVVDPLBVRRGN-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(thiophen-3-ylmethyl)urea is a synthetic organic compound characterized by its unique molecular architecture, combining a urea functional group with a thiophene heterocycle and a methoxyethyl side chain. This structure places it within a class of compounds known for diverse and significant biological activities. Thiophene derivatives are extensively investigated in medicinal chemistry and have been reported to exhibit a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . The urea moiety is a privileged structure in drug discovery, often contributing to key hydrogen-bonding interactions with biological targets. As part of a research program, this compound serves as a valuable chemical intermediate or a lead structure for the development of novel therapeutic agents. Its potential applications extend to agricultural chemistry, where similar urea derivatives have been studied for their ability to regulate plant senescence and mitigate oxidative damage, suggesting possible utility in enhancing crop stress resistance . Researchers can utilize this compound to explore structure-activity relationships (SAR), develop combinatorial libraries, or investigate new mechanisms of action in biological systems. The product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(thiophen-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-13-4-3-10-9(12)11-6-8-2-5-14-7-8/h2,5,7H,3-4,6H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMVVDPLBVRRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(thiophen-3-ylmethyl)urea typically involves the reaction of 2-methoxyethylamine with thiophen-3-ylmethyl isocyanate. The reaction is carried out under controlled conditions, usually in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and yield of the final product. Purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The methoxyethyl or thiophen-3-ylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxyethyl)-3-(thiophen-3-ylmethyl)urea has shown promise as a candidate for drug development, particularly in the following areas:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, making it a potential lead compound for new antimicrobial agents.
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit the growth of cancer cell lines, including liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cells. Some derivatives showed moderate inhibitory activities against these cell lines, indicating potential for further development in cancer therapeutics.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiophene ring may facilitate hydrophobic interactions, enhancing binding affinity to target proteins.

Chemical Research

In chemical synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, substitution) allows researchers to explore new derivatives with enhanced properties.

Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited minimal inhibitory concentrations (MIC) as low as 50 μg/mL against multiple pathogens, indicating strong antimicrobial activity.

Anticancer Activity

In vitro tests revealed that certain analogs could effectively inhibit cancer cell growth, with some showing IC50 values in the low micromolar range against specific cancer types. These findings support further investigation into the structure-activity relationship (SAR) for optimizing therapeutic efficacy.

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications on the benzofuran or thiophene rings can significantly alter biological activity. This insight provides valuable guidance for future drug design efforts aimed at enhancing the therapeutic profile of related compounds.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Thiophene vs. Pyridine-Based Ureas

  • 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (Compound 7n, ) R1: 4-Chloro-3-(trifluoromethyl)phenyl (electron-withdrawing groups enhance stability). Key Difference: The pyridine ring offers basicity and hydrogen-bonding capacity, unlike the neutral thiophene in the target compound. This may affect binding to enzymes like urease .

Methoxyethyl vs. Hydroxyethyl Substituents

  • 3-(2-chloro-4-methylphenyl)-1-(2-hydroxyethyl)-1-(thiophen-3-ylmethyl)-urea () Molecular Weight: 324.8 g/mol (vs. ~280 g/mol for the target compound). The methoxyethyl group in the target compound balances solubility and stability .

Trifluoromethylphenyl Derivatives

  • 1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea () R1: 3,5-bis(trifluoromethyl)phenyl (highly lipophilic and electron-deficient). The target compound’s thiophene substituent offers moderate lipophilicity with π-π interaction capabilities .

Structural and Functional Data Table

Compound Name R1 Substituent R2 Substituent Molecular Weight (g/mol) Notable Properties
1-(2-Methoxyethyl)-3-(thiophen-3-ylmethyl)urea 2-Methoxyethyl Thiophen-3-ylmethyl ~280 (estimated) Balanced solubility/stability
Compound 7n 4-Chloro-3-(trifluoromethyl)phenyl Pyridin-2-ylmethyl thio N/A Enzyme inhibition via H-bonding
3-(2-chloro-4-methylphenyl)-1-(2-hydroxyethyl)-1-(thiophen-3-ylmethyl)-urea 2-Hydroxyethyl Thiophen-3-ylmethyl 324.8 High polarity, potential bioactivity
1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea 3,5-bis(trifluoromethyl)phenyl 2-Methoxyethyl N/A High lipophilicity

Biological Activity

1-(2-Methoxyethyl)-3-(thiophen-3-ylmethyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a urea moiety linked to a methoxyethyl group and a thiophen-3-ylmethyl group. This configuration contributes to its chemical properties, making it a candidate for various biological applications. The presence of both the methoxyethyl and thiophen-3-yl groups enhances its interaction with biological targets, potentially influencing its efficacy as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against certain bacterial strains. Studies have shown that it may effectively inhibit the growth of pathogenic bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical development.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism underlying this activity is thought to involve the modulation of specific molecular targets related to cell proliferation and apoptosis .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, thereby modulating their functions. For instance, it may inhibit certain kinases involved in cancer progression or interact with bacterial enzymes that are crucial for their survival . Understanding these interactions is essential for elucidating its therapeutic potential.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's effectiveness against several cancer cell lines. For example, it exhibited significant antiproliferative effects on MCF-7 breast cancer cells with an IC50 value indicating potent activity . Additionally, the compound showed selective toxicity towards malignant cells while sparing normal cells, which is a desirable characteristic in anticancer drug development.

Cell Line IC50 (μM) Effect
MCF-715.9Antiproliferative
HCT11620.5Moderate Activity
A54925.0Cytotoxic

Mechanistic Insights

Further investigations into the compound's mechanism revealed that it may affect signaling pathways associated with cell survival and apoptosis. Specifically, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cells, leading to increased rates of programmed cell death .

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